N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Overview
Description
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
- The synthesis and functionalization of N-methyl- and N-alkylamines, including N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, are significant due to their extensive use in life-science molecules and industrial production. Methods involving earth-abundant metal-based catalysts for the synthesis of these amines are of scientific interest, emphasizing cost-effectiveness and convenience (Senthamarai et al., 2018).
Transformation and Derivatives Synthesis
- N-Methylation processes, such as the synthesis of various nitroindazoles and pyrazolo derivatives, involve transformations where compounds like this compound are intermediates or final products. These processes are crucial in creating specialized molecules for various applications, including medicinal chemistry (El’chaninov et al., 2018).
Catalytic Applications
- Catalysis involving N-methylamines is a growing field, with studies exploring the use of different metal catalysts for the efficient synthesis of these compounds. The focus is on sustainable methods, using simpler, greener reagents and processes (Cui et al., 2014).
Environmental Interactions and Transformations
- The environmental behavior and transformations of compounds like this compound are studied to understand their stability, degradation, and interactions under various conditions. This research is vital for assessing the environmental impact of these compounds (Nödler et al., 2012).
Antibacterial and Antitumor Activities
- Derivatives of this compound are explored for their potential antibacterial and antitumor activities. The synthesis of novel compounds and evaluation of their biological activities form a significant part of medicinal chemistry research (Tahghighi et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with monoaminergic systems .
Mode of Action
Similar compounds have been shown to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these monoamine neurotransmitters .
Biochemical Pathways
Related compounds have been found to influence the pathways of monoamine neurotransmitters .
Result of Action
Related compounds have been found to cause changes in the levels of monoamine neurotransmitters .
Properties
IUPAC Name |
N-methyl-1-(6-nitro-1,3-benzodioxol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-4-6-2-8-9(15-5-14-8)3-7(6)11(12)13/h2-3,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMPUODEPHEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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